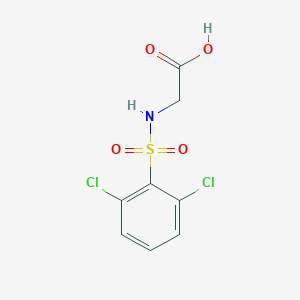

((2,6-Dichlorophenyl)sulfonyl)glycine

Beschreibung

The exact mass of the compound (2,6-Dichloro-benzenesulfonylamino)-acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(2,6-dichlorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVMUGYJNLHEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351332 | |

| Record name | (2,6-Dichloro-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658251 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19818-06-5 | |

| Record name | (2,6-Dichloro-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on ((2,6-Dichlorophenyl)sulfonyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

((2,6-Dichlorophenyl)sulfonyl)glycine is a chemical compound classified as a glycine (B1666218) derivative. This document provides a summary of its known chemical properties. Extensive literature searches did not yield in-depth studies on its biological activity, mechanism of action, or specific experimental applications. Therefore, this guide focuses on the available chemical identity of the compound and provides a foundation for researchers interested in exploring its potential.

Chemical Identity and Properties

This compound is an amino acid derivative.[1][2][3] Its core structure consists of a glycine molecule linked to a 2,6-dichlorophenyl sulfonyl group. The presence of the dichlorinated phenyl ring and the sulfonyl group significantly influences its chemical characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | {[(2,6-dichlorophenyl)sulfonyl]amino}acetic acid | [4][5] |

| CAS Number | 19818-06-5 | [2][4][5] |

| Molecular Formula | C₈H₇Cl₂NO₄S | [2] |

| Molecular Weight | 284.12 g/mol | [1][2][4][5] |

| Physical Form | Solid | [4][5] |

| Purity | Typically ≥95% (as supplied for research) | [4][5] |

| InChI Key | QRVMUGYJNLHEJY-UHFFFAOYSA-N | [4][5] |

Potential Research Applications (Hypothetical)

While no specific biological activities for this compound have been documented in the reviewed literature, the structural motifs present in the molecule suggest potential areas for investigation.

-

Enzyme Inhibition: The sulfonamide group is a common feature in many enzyme inhibitors. Research on related glycine sulfonamides has identified them as dual inhibitors of sn-1-diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[6][7] This suggests that this compound could be screened for activity against these or other hydrolases.

-

Serine Protease Inhibition: N-sulfonyltripeptides containing a glycine residue have been investigated as potential serine protease inhibitors.[8] The core structure of this compound could serve as a starting point for the design of novel protease inhibitors.

-

Chloride Channel Modulation: Glycine itself is known to have cytoprotective effects through the inhibition of chloride channels.[9] The effect of the (2,6-dichlorophenyl)sulfonyl moiety on this activity could be a subject of future research.

Synthesis and Experimental Protocols

Caption: A potential synthetic workflow for this compound.

A typical experimental protocol would involve the reaction of glycine with 2,6-dichlorophenylsulfonyl chloride under basic conditions (Schotten-Baumann reaction). The product would then be isolated by acidification, followed by extraction and purification, likely through crystallization.

Signaling Pathways

There is no information available in the scientific literature to suggest the involvement of this compound in any specific signaling pathways.

Conclusion

This compound is a well-characterized chemical compound with a defined structure. However, its biological role and potential applications in drug discovery and development remain unexplored. This technical guide provides the foundational chemical information necessary for researchers to begin investigating this molecule. Future studies are warranted to elucidate its pharmacological profile and potential as a therapeutic agent or research tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - HY-W029652 Hycultec GmbH [hycultec.de]

- 4. This compound | 19818-06-5 [sigmaaldrich.com]

- 5. This compound | 19818-06-5 [sigmaaldrich.com]

- 6. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of ((2,6-Dichlorophenyl)sulfonyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

((2,6-Dichlorophenyl)sulfonyl)glycine is a derivative of the amino acid glycine (B1666218), featuring a 2,6-dichlorophenylsulfonyl group attached to the nitrogen atom. This modification imparts specific physicochemical properties that are of interest in medicinal chemistry and drug design. The presence of the dichlorinated phenyl ring and the sulfonylglycine moiety suggests potential applications as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthesis protocol, and an exploration of the potential biological significance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some properties are available from commercial suppliers, experimental data such as melting point, boiling point, and pKa are not readily found in the public domain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(((2,6-dichlorophenyl)sulfonyl)amino)acetic acid | N/A |

| Molecular Formula | C₈H₇Cl₂NO₄S | MedChemExpress[1] |

| Molecular Weight | 284.12 g/mol | MedChemExpress[1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl | N/A |

| InChI | InChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) | N/A |

| InChIKey | QRVMUGYJNLHEJY-UHFFFAOYSA-N | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Synthesis

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,6-Dichlorophenylsulfonyl Chloride

This step is a standard procedure for the preparation of sulfonyl chlorides from the corresponding aniline.

-

Materials:

-

Sodium nitrite (B80452)

-

Concentrated hydrochloric acid

-

Sulfur dioxide

-

Copper(I) chloride

-

Sodium sulfate (B86663) (anhydrous)

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water via the dropping funnel, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of sulfur dioxide in dichloromethane and add copper(I) chloride as a catalyst.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2,6-dichlorophenylsulfonyl chloride, which can be purified by vacuum distillation or recrystallization.

-

Step 2: Synthesis of this compound

This step describes the sulfonylation of glycine.

-

Materials:

-

Glycine

-

Sodium hydroxide (B78521)

-

2,6-Dichlorophenylsulfonyl chloride (from Step 1)

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

-

Procedure:

-

Dissolve glycine in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2,6-dichlorophenylsulfonyl chloride in diethyl ether to the glycine solution via the dropping funnel with vigorous stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Separate the aqueous layer and wash it with diethyl ether to remove any unreacted sulfonyl chloride.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Figure 1: Synthetic workflow for this compound.

Spectral Data

Detailed experimental spectral data for this compound are not widely published. However, based on the proposed structure, the following characteristic signals can be anticipated in various spectroscopic analyses.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Fragment Ions |

| ¹H NMR | - Aromatic protons (Ar-H): Multiplet in the range of 7.4-7.8 ppm. - Methylene protons (-CH₂-): Singlet or doublet around 3.8-4.2 ppm. - Amine proton (-NH-): Broad singlet, chemical shift dependent on solvent and concentration. - Carboxylic acid proton (-COOH): Broad singlet at >10 ppm. |

| ¹³C NMR | - Carbonyl carbon (-C=O): ~170-175 ppm. - Aromatic carbons (Ar-C): Multiple signals between 120-140 ppm. - Methylene carbon (-CH₂-): ~45-50 ppm. |

| FTIR (cm⁻¹) | - O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹. - N-H stretch (sulfonamide): Around 3300 cm⁻¹. - C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹. - S=O stretch (sulfonamide): Two bands around 1350 and 1160 cm⁻¹. - C-Cl stretch: Around 750-800 cm⁻¹. |

| Mass Spec (m/z) | - [M-H]⁻: ~282 (Negative ion mode). - [M+H]⁺: ~284 (Positive ion mode). - Characteristic fragmentation: Loss of COOH (45), SO₂ (64), and cleavage of the N-S bond. |

Potential Biological Activity and Mechanism of Action

While there is no specific biological data available for this compound, the broader class of N-sulfonylated amino acids has garnered significant interest in medicinal chemistry. These compounds are known to exhibit a range of pharmacological activities.

-

Anticancer Activity: N-arylsulfonyl substituted carbazoles have shown significant antiproliferative abilities against various cancer cell lines.[2][3] The sulfonyl group plays a crucial role in the cytotoxic activity of these compounds.

-

Fungicidal Activity: N-sulfonyl amino acid amides have been designed and synthesized as novel fungicides with high efficacy against important plant pathogens.[4][5]

-

Enzyme Inhibition: The general structure of N-sulfonylated amino acids makes them potential candidates for enzyme inhibitors, targeting enzymes that recognize amino acids or their derivatives.

The mechanism of action for this class of compounds is diverse and depends on the overall molecular structure. For this compound, potential mechanisms could involve the inhibition of specific enzymes or the disruption of protein-protein interactions. The dichlorophenyl group can enhance binding to hydrophobic pockets in target proteins, while the sulfonylglycine moiety can participate in hydrogen bonding and electrostatic interactions.

Figure 2: Potential signaling pathways modulated by N-sulfonylated amino acids.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation for its synthesis and an understanding of its key chemical properties. The structural motifs present in the molecule suggest that it may exhibit interesting biological activities, warranting further research into its pharmacological profile and mechanism of action. The detailed protocols and predicted data presented herein should facilitate future studies by researchers and scientists in the field.

References

Synthesis of ((2,6-Dichlorophenyl)sulfonyl)glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway for ((2,6-Dichlorophenyl)sulfonyl)glycine, a glycine (B1666218) derivative of interest for chemical and pharmaceutical research. In the absence of a specific, publicly available protocol for this exact molecule, this document provides a robust, two-step synthetic approach based on well-established and analogous chemical transformations. The proposed synthesis involves the initial esterification of glycine to protect the carboxylic acid functionality, followed by the N-sulfonylation with 2,6-dichlorophenylsulfonyl chloride, and concluding with the hydrolysis of the ester to yield the final product. This guide includes detailed, plausible experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic workflow and logical relationships to aid in laboratory-scale synthesis and process development.

Introduction

This compound is a derivative of the simplest amino acid, glycine, featuring a bulky and electron-withdrawing 2,6-dichlorophenylsulfonyl group attached to the nitrogen atom. While specific biological activities for this compound are not widely reported in public literature, the N-sulfonylamino acid scaffold is a common motif in medicinal chemistry, often utilized to modulate the physicochemical properties and biological activities of parent molecules. This guide provides a comprehensive, albeit proposed, methodology for the synthesis of this compound to facilitate its further investigation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence. The first step involves the protection of the carboxylic acid group of glycine as an ester, typically a methyl or ethyl ester, to prevent its interference in the subsequent N-sulfonylation reaction. The second step is the core reaction where the glycine ester is reacted with 2,6-dichlorophenylsulfonyl chloride in the presence of a suitable base to form the sulfonamide bond. Finally, the ester is hydrolyzed to afford the desired carboxylic acid.

Step 1: Esterification of Glycine

The esterification of glycine can be achieved by reacting it with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

Step 2: N-Sulfonylation of Glycine Ester and Hydrolysis

The glycine ester is then reacted with 2,6-dichlorophenylsulfonyl chloride. The reaction is typically carried out in an inert solvent with a base to neutralize the hydrochloric acid byproduct. The resulting N-sulfonylated glycine ester is then subjected to hydrolysis to yield the final product.

Experimental Protocols

The following are detailed, plausible experimental protocols for the proposed synthesis of this compound.

Materials and Equipment

-

Glycine

-

Methanol, anhydrous

-

Thionyl chloride (SOCl₂)

-

2,6-Dichlorophenylsulfonyl chloride

-

Triethylamine (B128534) (Et₃N) or Pyridine

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Melting point apparatus

Synthesis of Glycine Methyl Ester Hydrochloride

-

To a stirred suspension of glycine (10.0 g, 0.133 mol) in anhydrous methanol (150 mL) at 0 °C (ice bath), slowly add thionyl chloride (11.7 mL, 0.160 mol) dropwise over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.

-

Wash the solid with diethyl ether (2 x 50 mL) and dry under vacuum to yield glycine methyl ester hydrochloride.

Synthesis of Methyl ((2,6-Dichlorophenyl)sulfonyl)glycinate

-

Suspend glycine methyl ester hydrochloride (10.0 g, 0.080 mol) in anhydrous dichloromethane (150 mL) at 0 °C.

-

To this suspension, add triethylamine (24.3 mL, 0.175 mol) dropwise, followed by the portion-wise addition of 2,6-dichlorophenylsulfonyl chloride (21.6 g, 0.088 mol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water (2 x 100 mL), 1 M HCl (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ((2,6-dichlorophenyl)sulfonyl)glycinate.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate (B1210297) gradient).

Synthesis of this compound

-

Dissolve the purified methyl ((2,6-dichlorophenyl)sulfonyl)glycinate (assumed 20.0 g, 0.067 mol) in a mixture of tetrahydrofuran (B95107) (100 mL) and water (50 mL).

-

Add sodium hydroxide (3.2 g, 0.080 mol) and stir the mixture at room temperature for 4 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, remove the tetrahydrofuran under reduced pressure.

-

Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound as a white solid.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Assumed Yield (%) |

| 1 | Glycine | 75.07 | 10.0 | 0.133 | Glycine Methyl Ester HCl | 125.55 | 16.7 | 95 |

| 2 | Glycine Methyl Ester HCl | 125.55 | 10.0 | 0.080 | Methyl ((2,6-Dichlorophenyl)sulfonyl)glycinate | 298.14 | 23.8 | 85 |

| 3 | Methyl ((2,6-Dichlorophenyl)sulfonyl)glycinate | 298.14 | 20.0 | 0.067 | This compound | 284.11 | 19.0 | 90 |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of the Synthesis

Caption: Logical relationship of the synthetic steps.

Conclusion

This technical guide provides a detailed and plausible synthetic route for this compound, tailored for researchers and professionals in drug development. While a specific published protocol for this compound was not identified, the presented methodology is based on reliable and well-documented chemical reactions for analogous compounds. The provided experimental protocols, quantitative data, and visual diagrams offer a solid foundation for the laboratory synthesis of this molecule, enabling further research into its potential applications. It is recommended that standard laboratory safety procedures be followed and that reaction monitoring techniques, such as TLC or LC-MS, be employed to optimize the reaction conditions for the highest yield and purity.

Unraveling the Molecular Enigma: A Technical Review of ((2,6-Dichlorophenyl)sulfonyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible scientific literature and patent databases lack specific information regarding the mechanism of action, biological targets, and quantitative pharmacological data for ((2,6-Dichlorophenyl)sulfonyl)glycine. This document summarizes the available information, which is currently limited to its classification as a glycine (B1666218) derivative, and outlines general methodologies that would be employed to characterize such a compound.

Introduction

This compound is cataloged as a glycine derivative by various chemical suppliers.[1][2][3][4][5][6] Glycine, the simplest amino acid, and its derivatives are known to play diverse roles in biological systems, acting as neurotransmitters, enzyme modulators, and building blocks for essential biomolecules.[7] The sulfonyl group, particularly with halogenated phenyl rings, is a common moiety in medicinal chemistry, often conferring specific binding properties and metabolic stability to drug candidates. However, the specific biological activities of the combined this compound structure remain uncharacterized in published literature.

This technical guide provides a framework for the potential investigation of this compound, outlining the hypothetical experimental workflows and data presentation that would be necessary to elucidate its mechanism of action.

Hypothetical Mechanism of Action and Target Identification

The mechanism of action for a novel compound like this compound would be unknown. A logical starting point for its investigation would be to screen it against a panel of common drug targets, particularly those known to interact with glycine derivatives or compounds containing a dichlorophenyl sulfonyl motif.

Potential Target Classes

-

Enzymes: Many glycine derivatives are known to be enzyme inhibitors.[1]

-

Receptors: Glycine itself is a neurotransmitter that acts on specific receptors in the central nervous system.[7]

-

Transporters: Amino acid transporters are a potential class of targets.

General Experimental Workflow for Target Identification

A typical workflow to identify the biological target of a novel compound is illustrated below.

Quantitative Data Summary (Hypothetical)

In the absence of experimental data, the following tables are presented as templates for how quantitative information on this compound would be structured.

Table 1: Hypothetical In Vitro Binding Affinity

| Target | Assay Type | Ligand | Kd (nM) | Ki (nM) | Reference |

| Unknown | e.g., Radioligand Binding | e.g., [3H]-Glycine | N/A | N/A | TBD |

| Unknown | e.g., Surface Plasmon Resonance | Immobilized Target | N/A | N/A | TBD |

Table 2: Hypothetical In Vitro Functional Activity

| Target/Pathway | Assay Type | IC50 (µM) | EC50 (µM) | % Inhibition/Activation @ Conc. | Reference |

| Unknown | e.g., Enzyme Inhibition Assay | N/A | N/A | N/A | TBD |

| Unknown | e.g., Cell Viability Assay | N/A | N/A | N/A | TBD |

Experimental Protocols (General)

Detailed experimental protocols would be dependent on the identified biological target. The following are general methodologies that could be adapted.

Enzyme Inhibition Assay (General Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific enzyme.

-

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

This compound (solubilized in a suitable solvent, e.g., DMSO)

-

Assay buffer

-

Detection reagent (e.g., colorimetric, fluorescent, or luminescent)

-

96- or 384-well microplates

-

Plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound.

-

Add the enzyme and assay buffer to the wells of the microplate.

-

Add the serially diluted compound to the wells.

-

Incubate for a predetermined time at a specific temperature.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for a specific time.

-

Stop the reaction (if necessary) and add the detection reagent.

-

Measure the signal using a plate reader.

-

Data Analysis: Plot the percentage of enzyme activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Functional Assay (General Protocol)

-

Objective: To assess the effect of this compound on a specific cellular pathway or phenotype.

-

Materials:

-

Cultured cells expressing the target of interest

-

Cell culture medium and supplements

-

This compound

-

Assay-specific reagents (e.g., antibodies, fluorescent probes)

-

Microplate reader, flow cytometer, or microscope

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period.

-

Perform the assay-specific steps (e.g., cell lysis, staining, addition of reagents).

-

Measure the desired endpoint.

-

Data Analysis: Normalize the data to a vehicle control and plot the response as a function of compound concentration to determine the EC50 or IC50.

-

Signaling Pathway Visualization (Hypothetical)

Should this compound be identified as an inhibitor of a specific kinase, for instance, a diagram of the affected signaling pathway would be generated as follows.

Conclusion

While this compound is commercially available, its biological role and mechanism of action are currently undefined in the public domain. The methodologies and frameworks presented in this guide offer a standard approach to characterizing such a novel chemical entity. Future research, beginning with broad screening and progressing to detailed biochemical and cellular assays, will be essential to unlock the therapeutic potential, if any, of this compound. Researchers in drug discovery are encouraged to undertake such studies to fill the existing knowledge gap.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-2-6-dichlorophenyl-5-methylisoxazole-4-carboxylic-acid-standard3- | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 7. Role of glycine in the N-methyl-D-aspartate-mediated neuronal cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Biological Profile of ((2,6-Dichlorophenyl)sulfonyl)glycine: A Guide Based on Structural Analogs

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific data on the biological activity, quantitative metrics, or mechanism of action for the compound ((2,6-Dichlorophenyl)sulfonyl)glycine. This technical guide, therefore, addresses the core requirements of the user's request by providing an in-depth analysis of structurally related compounds. The information presented herein is inferential and intended to guide research efforts by highlighting potential biological activities and providing relevant experimental frameworks.

Introduction

This compound is a small molecule featuring a glycine (B1666218) core, an N-sulfonyl linkage, and a 2,6-dichlorinated phenyl ring. While the biological role of this specific molecule remains uncharacterized, its structural motifs are present in compounds with known pharmacological activities. This guide will explore the potential biological activities of this compound by examining published data on N-sulfonylated glycine derivatives and compounds containing a dichlorophenyl sulfonyl moiety. The primary areas of focus will be on potential enzyme inhibition and interaction with amino acid transporters.

Potential Biological Activities of Structurally Related Compounds

Based on the chemical structure of this compound, two primary potential biological activities can be hypothesized: inhibition of proteases and modulation of glycine transporters.

Serine Protease Inhibition

The N-sulfonylated amino acid scaffold is a known pharmacophore for the inhibition of various enzymes, particularly serine proteases. These enzymes play crucial roles in physiological processes such as blood coagulation, fibrinolysis, and inflammation.

Quantitative Data for Structurally Similar Serine Protease Inhibitors:

| Compound Class | Target Enzyme | Potency (Ki or IC50) | Reference |

| N-Sulfonyltripeptides | Urokinase (uPA) | Ki = 5.4 µM | [1] |

| N-Sulfonyltripeptides | Thrombin | Ki = 0.82 µM | [1] |

| Phenylsulfonyl Hydrazides | Prostaglandin E2 (PGE2) production | IC50 = 0.06 µM | [2] |

Glycine Transporter (GlyT) Inhibition

Glycine transporters, particularly GlyT1 and GlyT2, are responsible for the reuptake of glycine from the synaptic cleft, thereby modulating neurotransmission. Inhibitors of these transporters have therapeutic potential in neurological and psychiatric disorders. N-acyl amino acids and related structures have been shown to inhibit GlyT2.[3]

Quantitative Data for Structurally Similar Glycine Transporter Inhibitors:

| Compound Class | Target Transporter | Potency (IC50) | Reference |

| N-Acyl Amino Acids | Glycine Transporter 2 (GlyT2) | Nanomolar affinity | [3] |

| N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides | Glycine Transporter 1 (GlyT-1) | High in vitro potency | [4] |

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of a novel compound like this compound.

Spectrophotometric Enzyme Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme using a spectrophotometer.[1][5]

Materials:

-

Purified target enzyme (e.g., trypsin, urokinase)

-

Chromogenic substrate specific to the enzyme

-

Assay buffer (optimized for pH and salt concentration for the target enzyme)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (known inhibitor of the enzyme)

-

Negative control (solvent only)

-

96-well microplate

-

Microplate spectrophotometer

Methodology:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid impacting enzyme activity.

-

Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include wells for the positive and negative controls.

-

Enzyme Addition: Add the enzyme solution to each well to initiate the pre-incubation. Allow the plate to incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the chromogenic substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Immediately begin measuring the absorbance at a specific wavelength over time using a microplate spectrophotometer. The rate of product formation is proportional to the change in absorbance.

-

Data Analysis: Calculate the initial reaction velocities for each concentration of the test compound. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Workflow for a typical enzyme inhibition assay.

Cell-Based Glycine Transporter Uptake Assay

This protocol outlines a method to assess the inhibitory activity of a compound on glycine transporter function in a cell-based system using a radiolabeled substrate.[6]

Materials:

-

Cell line stably expressing the target glycine transporter (e.g., CHO-K1/hGlyT1a)

-

Cell culture medium and reagents

-

[3H]-glycine (radiolabeled substrate)

-

Uptake buffer

-

Test compound dissolved in a suitable solvent

-

Known GlyT inhibitor (positive control)

-

Scintillation cocktail

-

96-well cell culture plates

-

Microplate scintillation counter

Methodology:

-

Cell Seeding: Seed the cells expressing the glycine transporter into a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Wash the cells with uptake buffer and then incubate them with various concentrations of the test compound for a predetermined time.

-

Radiolabeled Glycine Uptake: Add a solution containing [3H]-glycine to each well and incubate for a short period to allow for transporter-mediated uptake.

-

Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular [3H]-glycine and stop the transport process.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail to each well.

-

Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of [3H]-glycine taken up by the cells.

-

Data Analysis: Determine the percentage of inhibition of glycine uptake for each concentration of the test compound and calculate the IC50 value.

Workflow for a cell-based glycine transporter inhibition assay.

Hypothetical Signaling Pathway

Given that this compound is a glycine derivative, a plausible mechanism of action could involve the modulation of glycinergic neurotransmission through the inhibition of glycine transporters. The following diagram illustrates this hypothetical signaling pathway.

Hypothetical signaling pathway for GlyT inhibition.

Conclusion

While there is currently no direct biological data available for this compound, its structural features suggest that it may act as an inhibitor of enzymes such as serine proteases or as a modulator of glycine transporters. The quantitative data for structurally analogous compounds and the detailed experimental protocols provided in this guide offer a foundational framework for initiating the biological characterization of this molecule. Further research is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. superchemistryclasses.com [superchemistryclasses.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Sulfonylated Amino Acids: Synthesis, Biological Evaluation, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of N-sulfonylated amino acids, with a representative focus on structures akin to ((2,6-Dichlorophenyl)sulfonyl)glycine. While the specific historical discovery of this compound is not extensively documented in public literature, this document outlines the general principles and methodologies applicable to this class of compounds, which are of significant interest in medicinal chemistry.

Introduction to N-Sulfonylated Amino Acids

N-sulfonylated amino acids represent a versatile class of compounds with a broad spectrum of biological activities. The incorporation of a sulfonyl group onto an amino acid scaffold can significantly modulate its physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. These modifications can lead to enhanced potency, selectivity, and pharmacokinetic profiles, making them attractive candidates for drug discovery programs targeting various enzymes and receptors.

The general structure consists of an amino acid core, where the amino group is derivatized with a substituted phenylsulfonyl moiety. The nature and position of substituents on the phenyl ring, as well as the choice of the amino acid, provide a vast chemical space for optimization.

Discovery and History

Key historical developments in related fields include:

-

Sulfonamide Antibiotics: The discovery of sulfonamides in the 1930s was a landmark in medicine and highlighted the biological importance of the sulfonamide functional group.

-

Enzyme Inhibition: Subsequently, N-sulfonylated amino acids have been investigated as inhibitors of various enzymes, including proteases, kinases, and lipases, due to their ability to mimic transition states or interact with active site residues.

-

Receptor Modulation: This class of compounds has also been explored for its potential to modulate the activity of various cell surface and nuclear receptors.

Synthesis and Characterization

The synthesis of N-sulfonylated amino acids is typically achieved through a straightforward nucleophilic substitution reaction between an amino acid and a substituted benzenesulfonyl chloride.

General Synthetic Protocol

A representative synthetic scheme for N-(2,6-dichlorophenyl)sulfonyl glycine (B1666218) is depicted below. This method is adaptable for the synthesis of a wide range of analogs.

Reaction: Glycine is reacted with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base to yield the desired product.

Materials:

-

Glycine

-

2,6-Dichlorobenzenesulfonyl chloride

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Solvent (e.g., a mixture of water and a suitable organic solvent like dioxane or acetone)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Glycine is dissolved in an aqueous solution of sodium bicarbonate.

-

The solution is cooled in an ice bath.

-

A solution of 2,6-dichlorobenzenesulfonyl chloride in an organic solvent is added dropwise to the cooled glycine solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted sulfonyl chloride.

-

The aqueous layer is acidified to a low pH (typically pH 1-2) with hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried to afford the final product.

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for this compound is not publicly available, the following tables represent hypothetical data based on typical findings for this class of compounds in a generic enzyme inhibition assay. These tables are for illustrative purposes to demonstrate how such data would be presented.

Table 1: In Vitro Enzyme Inhibition Activity of N-(Dichlorophenyl)sulfonyl Amino Acid Analogs

| Compound ID | R Group (Amino Acid Side Chain) | Phenyl Substituents | IC₅₀ (µM) |

| 1 | H (Glycine) | 2,6-dichloro | 5.2 |

| 2 | H (Glycine) | 2,4-dichloro | 10.8 |

| 3 | H (Glycine) | 3,4-dichloro | 15.3 |

| 4 | CH₃ (Alanine) | 2,6-dichloro | 8.9 |

| 5 | CH(CH₃)₂ (Valine) | 2,6-dichloro | 12.5 |

Table 2: Pharmacokinetic Properties of Lead Compounds

| Compound ID | Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |

| 1 | 150 | 2.5 | 92 |

| 4 | 120 | 3.1 | 95 |

Structure-Activity Relationship (SAR) Summary:

-

The position of the chloro substituents on the phenyl ring significantly influences inhibitory activity, with the 2,6-dichloro substitution pattern appearing optimal in this hypothetical series.

-

The nature of the amino acid side chain also impacts potency, with smaller, less sterically hindered side chains potentially favoring binding to the target enzyme.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a model enzyme.

Materials:

-

Test compounds dissolved in DMSO

-

Target enzyme solution

-

Substrate for the enzyme

-

Assay buffer

-

96-well microplates

-

Plate reader

Procedure:

-

A serial dilution of the test compounds is prepared in DMSO.

-

In a 96-well plate, add assay buffer, enzyme solution, and the diluted test compounds.

-

The plate is incubated for a pre-determined time at a specific temperature to allow for compound-enzyme binding.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a plate reader.

-

The initial reaction rates are calculated for each compound concentration.

-

The IC₅₀ value is determined by plotting the percentage of enzyme inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis of N-sulfonylated amino acids.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where an N-sulfonylated amino acid inhibits a key kinase in a cancer-related signaling pathway.

Spectroscopic and Synthetic Profile of ((2,6-Dichlorophenyl)sulfonyl)glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of ((2,6-Dichlorophenyl)sulfonyl)glycine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages predicted spectroscopic values and established experimental protocols for structurally related N-arylsulfonyl amino acids. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and chemical biology by offering insights into its structural characterization, synthesis, and potential biological relevance.

Chemical Structure and Properties

This compound is a derivative of the simplest amino acid, glycine (B1666218), in which a (2,6-dichlorophenyl)sulfonyl group is attached to the nitrogen atom.

| Property | Value |

| IUPAC Name | 2-(((2,6-dichlorophenyl)sulfonyl)amino)acetic acid |

| Molecular Formula | C₈H₇Cl₂NO₄S |

| Molecular Weight | 284.12 g/mol |

| CAS Number | 19818-06-5 |

| Predicted LogP | 1.5 |

| Predicted pKa | 2.8 (acidic), 9.5 (basic) |

Spectroscopic Data (Predicted and Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The predicted chemical shifts for this compound in a standard solvent like DMSO-d₆ are presented below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.5 | Multiplet | 3H | Aromatic protons (C₆H₃) |

| ~4.0 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~12.5 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~8.5 | Broad Singlet | 1H | Sulfonamide proton (-SO₂NH-) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170 | Carboxylic acid carbon (-COOH) |

| ~138 | Aromatic carbon (C-SO₂) |

| ~135 | Aromatic carbons (C-Cl) |

| ~132 | Aromatic carbon (para-CH) |

| ~128 | Aromatic carbons (meta-CH) |

| ~45 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for N-arylsulfonyl amino acids are listed below.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 2500 | O-H stretch (broad) | Carboxylic acid |

| 3300 - 3200 | N-H stretch | Sulfonamide |

| ~1720 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1350, ~1160 | S=O stretch (asymmetric & symmetric) | Sulfonamide |

| ~800 - 750 | C-Cl stretch | Aryl halide |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the protonated molecule [M+H]⁺ would be expected at m/z 284. Key fragmentation pathways for aromatic sulfonamides often involve the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond.[1][2]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 284 | [M+H]⁺ |

| 220 | [M+H - SO₂]⁺ |

| 175 | [C₆H₃Cl₂SO₂]⁺ |

| 76 | [C₅H₆N]⁺ |

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and spectroscopic analysis of N-arylsulfonyl amino acids, which can be adapted for this compound.

Synthesis of this compound

A common method for the synthesis of N-arylsulfonyl amino acids involves the reaction of an amino acid with an arylsulfonyl chloride under basic conditions.[3]

Procedure:

-

Glycine (1.0 eq) is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) (2.0 eq).

-

The solution is cooled in an ice bath.

-

A solution of 2,6-dichlorophenylsulfonyl chloride (1.0 eq) in a suitable organic solvent (e.g., tetrahydrofuran) is added dropwise to the cooled glycine solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The organic solvent is removed under reduced pressure.

-

The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted sulfonyl chloride.

-

The aqueous layer is acidified with a mineral acid (e.g., concentrated HCl) to a pH of ~2, leading to the precipitation of the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Analysis Workflow

NMR Spectroscopy:

-

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data processing includes Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy:

-

A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

-

The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

The mass spectrum is recorded in positive or negative ion mode.

Potential Biological Signaling and Applications

While specific biological data for this compound is scarce, its structural motifs—a sulfonamide group and a glycine moiety—are present in many biologically active molecules.

Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial, antiviral, antidiabetic, and anticancer activities.[4] They are known to act as inhibitors of various enzymes.

Glycine derivatives can exhibit diverse biological effects. Glycine itself is an important neurotransmitter and has been shown to have anti-inflammatory and immunomodulatory properties.[5] Derivatives of glycine have been investigated for a wide array of pharmacological activities.[6]

Given its structure, this compound could potentially be explored for its activity as an enzyme inhibitor or a modulator of glycine-related signaling pathways. The dichlorophenyl group adds significant lipophilicity, which may influence its pharmacokinetic properties and target interactions. Further biological screening would be necessary to elucidate its specific activities.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the spectroscopic characteristics and synthetic methodology for this compound. The presented data and protocols, based on well-established principles and data from analogous compounds, offer a solid foundation for researchers interested in synthesizing and characterizing this and similar molecules. The potential for biological activity, suggested by its structural components, warrants further investigation and positions this compound as a compound of interest for further studies in drug discovery and development.

References

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. Glycine: The Smallest Anti-Inflammatory Micronutrient [mdpi.com]

- 6. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of ((2,6-Dichlorophenyl)sulfonyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

((2,6-Dichlorophenyl)sulfonyl)glycine is a derivative of the amino acid glycine (B1666218), characterized by the presence of a bulky, hydrophobic 2,6-dichlorophenyl sulfonyl group attached to the amino group. This structural modification is anticipated to significantly influence its physicochemical properties, particularly its solubility, acidity (pKa), and lipophilicity (logP), which are critical parameters in drug discovery and development. Due to the limited availability of specific experimental data for this compound in public literature, this guide provides a comprehensive overview of its expected physicochemical profile based on its structural components. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility, pKa, and logP, empowering researchers to generate these crucial data.

Physicochemical Properties of this compound

The molecular structure of this compound suggests a molecule with distinct hydrophilic and hydrophobic regions, as well as acidic functional groups. The glycine backbone provides a hydrophilic character, while the 2,6-dichlorophenyl group introduces significant hydrophobicity. The presence of both a carboxylic acid and a sulfonamide group imparts acidic properties to the molecule.

Quantitative Data

A thorough literature search yielded limited quantitative data for this compound. The available information is summarized in the table below.

| Property | Value | Solvent | Method |

| Solubility | 10 mM | DMSO | Not Specified |

This table will be updated as more experimental data becomes available.

Qualitative Solubility Profile

Based on its structure, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium and the nature of the solvent.

-

Aqueous Solubility: The presence of two acidic protons (from the carboxylic acid and the sulfonamide) suggests that the aqueous solubility will be minimal at low pH when the molecule is in its neutral form. As the pH increases, deprotonation of the carboxylic acid and subsequently the sulfonamide will lead to the formation of anionic species, which are expected to be significantly more soluble in water.

-

Organic Solubility: The molecule's significant hydrophobic character, conferred by the dichlorophenyl ring, suggests good solubility in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone. Its solubility in non-polar solvents is likely to be limited due to the presence of the polar glycine and sulfonyl groups.

Experimental Protocols

To facilitate the comprehensive characterization of this compound, the following detailed experimental protocols are provided.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility at each pH value from the measured concentration and the dilution factor.

-

Plot the solubility as a function of pH to generate the pH-solubility profile.

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a compound.[1][2][3][4][5]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH electrode. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Methodology:

-

Instrument Calibration:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A typical concentration is around 1 mM.[2][3]

-

If a co-solvent is used, the apparent pKa will be determined, and extrapolation to 0% co-solvent may be necessary.

-

-

Titration Procedure:

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate the titration curve.

-

Determine the equivalence points from the inflection points of the curve (or by analyzing the first or second derivative of the curve).

-

The pKa values are equal to the pH at the half-equivalence points. For a diprotic acid, two pKa values will be determined.

-

Determination of LogP by HPLC Method

The octanol-water partition coefficient (LogP) can be determined efficiently using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9][10]

Principle: A correlation is established between the retention time of a series of standard compounds with known LogP values and their lipophilicity. The LogP of the test compound is then determined from its retention time under the same chromatographic conditions.

Methodology:

-

Chromatographic System:

-

Use a standard RP-HPLC system with a C18 column and a UV detector.

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a pH where the compound is in its neutral form) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

-

Calibration:

-

Prepare a series of standard compounds with a range of known LogP values that bracket the expected LogP of this compound.

-

Inject each standard compound and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Generate a calibration curve by plotting log(k) versus the known LogP values of the standards.

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase and inject it into the HPLC system.

-

Record its retention time (t_R).

-

-

Data Analysis:

-

Calculate the capacity factor (k) for the test compound.

-

Determine the LogP of this compound by interpolating its log(k) value on the calibration curve.

-

Visualization of pH-Dependent Ionization

The aqueous solubility of this compound is intrinsically linked to its ionization state, which is a function of the solution's pH. The following diagram illustrates the expected equilibrium between the neutral, mono-anionic, and di-anionic forms of the molecule.

Caption: Ionization states of this compound.

Conclusion

While specific experimental data for this compound remains scarce, a qualitative assessment based on its chemical structure provides valuable insights into its expected solubility profile. The provided detailed experimental protocols for determining solubility, pKa, and logP offer a clear path for researchers to obtain the necessary quantitative data. A comprehensive understanding of these physicochemical properties is fundamental for advancing the research and development of this compound for potential therapeutic applications.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asdlib.org [asdlib.org]

- 6. agilent.com [agilent.com]

- 7. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of ((2,6-Dichlorophenyl)sulfonyl)glycine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

((2,6-Dichlorophenyl)sulfonyl)glycine is a synthetic amino acid derivative characterized by a glycine (B1666218) core linked to a 2,6-dichlorophenyl sulfonyl group. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs—the sulfonylglycine scaffold and the dichlorinated phenyl ring—are present in molecules with known biological activities. This guide provides a comprehensive framework for initiating research into the potential therapeutic applications of this compound, drawing parallels from related compounds and outlining key experimental avenues. This document is intended to serve as a foundational resource for researchers aiming to explore the synthesis, biological activity, and mechanism of action of this novel chemical entity.

Physicochemical Properties and Synthesis

The initial step in evaluating any new chemical entity is to characterize its fundamental properties and establish a reliable synthetic route.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for this compound is presented below. These values are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Method |

| Molecular Weight | 284.12 g/mol | --- |

| LogP | 1.5 - 2.5 | Computational (e.g., ALOGPS) |

| pKa (Carboxylic Acid) | 3.0 - 4.0 | Computational |

| pKa (Sulfonamide NH) | 8.0 - 9.0 | Computational |

| Aqueous Solubility | Low to moderate | Based on LogP |

| Polar Surface Area | 87.8 Ų | Computational |

Proposed Synthetic Pathway

A plausible and scalable synthesis of this compound is essential for producing the quantities required for biological evaluation. A common method for the synthesis of N-sulfonylated amino acids involves the reaction of an amino acid ester with a sulfonyl chloride, followed by hydrolysis of the ester.

Experimental Protocol: Synthesis of this compound

-

Protection of Glycine: To a solution of glycine (1.0 eq) in a suitable solvent (e.g., methanol), add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 4-6 hours to yield glycine methyl ester hydrochloride.

-

Sulfonylation: Dissolve glycine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane (B109758) and water. Add a base such as triethylamine (B128534) or sodium bicarbonate (2.5 eq). To this biphasic mixture, add a solution of 2,6-dichlorophenylsulfonyl chloride (1.1 eq) in dichloromethane dropwise at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-((2,6-dichlorophenyl)sulfonyl)glycine methyl ester. Purify the crude product by column chromatography on silica (B1680970) gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (B95107) and water. Add lithium hydroxide (B78521) (1.5 eq) and stir at room temperature for 2-4 hours.

-

Final Product Isolation: After the hydrolysis is complete (monitored by TLC or LC-MS), acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound as a solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Potential Research Area 1: Enzyme Inhibition

The sulfonylglycine core is a feature of inhibitors for various enzyme classes. Research in this area could uncover novel therapeutic agents.

Serine Protease Inhibition

N-sulfonylated peptides have been investigated as inhibitors of serine proteases, which are implicated in various diseases including thrombosis and cancer.[1] The 2,6-dichlorophenyl group could provide specific interactions within the enzyme's active site.

Experimental Protocol: Serine Protease Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target serine protease (e.g., thrombin, trypsin, urokinase) and its corresponding chromogenic or fluorogenic substrate in an appropriate assay buffer.

-

Inhibitor Preparation: Prepare a dilution series of this compound in the assay buffer.

-

Assay Procedure: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Lipase (B570770) Inhibition

Glycine sulfonamides have been identified as inhibitors of sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6), enzymes involved in endocannabinoid signaling.[2][3] These pathways are relevant to metabolic disorders and neuroinflammation.

Experimental Protocol: DAGL-α Inhibition Assay

-

Enzyme Source: Use cell lysates or purified recombinant DAGL-α.

-

Substrate: Utilize a suitable substrate such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).

-

Assay: Incubate the enzyme with this compound at various concentrations.

-

Reaction: Initiate the reaction by adding the substrate.

-

Detection: Quantify the product, 2-arachidonoylglycerol (B1664049) (2-AG), using LC-MS/MS.

-

Analysis: Calculate the IC₅₀ value from the concentration-response curve.

Potential Research Area 2: Modulation of Ion Channels and Receptors

The glycine component of the molecule suggests potential interactions with glycine receptors and other related ion channels.

Glycine Receptor Modulation

Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on glycine receptors (GlyRs), which are ligand-gated chloride channels.[4] The cytoprotective effects of glycine have been linked to the inhibition of chloride influx.[4]

Experimental Protocol: Patch-Clamp Electrophysiology on Glycine Receptors

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with plasmids encoding the subunits of the desired human glycine receptor subtype (e.g., α1).

-

Electrophysiological Recording: Perform whole-cell patch-clamp recordings from transfected cells.

-

Glycine Application: Apply glycine to elicit an inward chloride current.

-

Compound Application: Co-apply this compound with glycine to determine its effect on the glycine-induced current (potentiation or inhibition).

-

Data Analysis: Construct concentration-response curves to determine the EC₅₀ or IC₅₀ of the compound's modulatory effect.

Potential Research Area 3: Anti-inflammatory and Analgesic Activity

The 2,6-dichlorophenyl moiety is a key structural feature of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802). Conjugates of diclofenac with amino acids have demonstrated anti-inflammatory and analgesic properties.[5] This suggests that this compound may possess similar activities, potentially with an improved safety profile.

Experimental Protocol: In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)

-

Animal Model: Use a standard rodent model (e.g., Wistar rats or Swiss albino mice).

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control and a positive control (e.g., diclofenac) group should be included.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Summary and Future Directions

This compound represents a novel chemical entity with the potential for diverse biological activities. Based on its structural components, promising areas for investigation include its role as an enzyme inhibitor (serine proteases, lipases), a modulator of ion channels (glycine receptors), and an anti-inflammatory agent. The experimental protocols and research frameworks provided in this guide offer a starting point for a comprehensive evaluation of this compound's therapeutic potential. Future research should focus on a systematic screening cascade, beginning with in vitro assays and progressing to in vivo models for promising activities, alongside detailed ADME and toxicology studies.

References

- 1. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of ((2,6-Dichlorophenyl)sulfonyl)glycine

An in-depth technical guide on the safety and handling of a specific chemical compound requires detailed and verified information from reliable sources such as Material Safety Data Sheets (MSDS), peer-reviewed scientific literature, and toxicology reports. Unfortunately, a comprehensive search for safety, handling, and experimental data specifically for ((2,6-Dichlorophenyl)sulfonyl)glycine (CAS No. 19818-06-5) did not yield sufficient information to create the requested in-depth technical guide or whitepaper.

The available search results primarily provide information on the parent compound, Glycine, or other related but structurally distinct dichlorophenyl derivatives. While this information can offer some general guidance, it is not a substitute for data on the specific compound of interest, as the addition of the (2,6-Dichlorophenyl)sulfonyl group can significantly alter the chemical and toxicological properties.

General Safety and Handling Precautions (Based on Glycine)

For researchers, scientists, and drug development professionals who may handle similar powdered substances, the following general safety and handling procedures, derived from information on Glycine, should be considered as a baseline, with the strong recommendation to seek compound-specific data before any handling.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator when exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage:

-

Wash thoroughly after handling.

-

Remove contaminated clothing and wash before reuse.

-

Use with adequate ventilation.

-

Minimize dust generation and accumulation.

-

Avoid contact with eyes, skin, and clothing.

-

Keep container tightly closed.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

Quantitative Data

No specific quantitative toxicological or physicochemical data for this compound was found in the search results. The following table provides data for the parent compound, Glycine, for reference only.

| Property | Value (for Glycine) | Citation |

| LD50, Rat (Oral) | 7,930 mg/kg bw | [1] |

| Melting/Freezing point | 182-236°C | [2] |

| pH-value | 5.9-6.4 | [2] |

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are not available in the provided search results. One study on a related compound, dichlorophenyl methylsulphone, suggested a cytochrome P450-catalyzed activation mechanism leading to toxicity in rat olfactory mucosa, but this cannot be directly extrapolated to the target compound.[3]

Conclusion and Recommendation